molecular formula C13H17NO5S B2427377 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide CAS No. 1421530-68-8

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide

Cat. No.: B2427377
CAS No.: 1421530-68-8
M. Wt: 299.34
InChI Key: JIFUWHKHZVLJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide is a high-purity chemical compound offered for research and development purposes. The benzo[d][1,3]dioxol-5-yl (or sesamol-derived) group is a common pharmacophore in medicinal chemistry, found in compounds investigated for various biological activities . Sulfonamide functional groups are also prevalent in many therapeutic agents and are known to contribute to biological activity by acting as enzyme inhibitors or receptor antagonists . This structural combination suggests potential as a key intermediate or candidate for developing novel therapeutic agents. Researchers can leverage this compound in areas such as oncology, where similar structures have been explored as inhibitors of protein-protein interactions, like the menin-MLL interaction, a target in certain types of leukemia . It may also serve as a valuable building block in synthetic chemistry for constructing more complex molecules. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and conduct their own experiments to determine the compound's specific properties, efficacy, and safety profile.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c15-11(5-6-14-20(16,17)10-2-3-10)9-1-4-12-13(7-9)19-8-18-12/h1,4,7,10-11,14-15H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFUWHKHZVLJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Introduction of the Hydroxypropyl Group: The benzo[d][1,3]dioxole derivative can be reacted with an appropriate alkylating agent, such as 3-chloropropanol, in the presence of a base to introduce the hydroxypropyl group.

    Cyclopropanesulfonamide Formation: The final step involves the reaction of the hydroxypropyl-benzo[d][1,3]dioxole intermediate with cyclopropanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropylcyclopropanesulfonamide.

    Reduction: Formation of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-aminopropyl)cyclopropanesulfonamide.

    Substitution: Formation of nitro or halogenated derivatives of the benzo[d][1,3]dioxole ring.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
The compound exhibits significant anticancer properties through various mechanisms. It primarily targets cancer cells by causing cell cycle arrest at the S phase and inducing apoptosis. Studies have shown that it interacts with microtubules, affecting their assembly and stability, which is crucial for cancer cell proliferation. The compound has demonstrated potent growth inhibition against several cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM), with IC50 values ranging from 328 to 644 nM.

Case Studies
Research indicates that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide inhibits angiogenesis, which is vital for tumor growth and metastasis. In vivo studies have shown a reduction in tumor size in animal models treated with this compound, suggesting its potential as a therapeutic agent in oncology.

Neuroprotective Effects

Biological Activity
The compound's structural features suggest potential neuroprotective effects. Related compounds have been studied for their ability to stabilize mitochondrial function and prevent apoptosis in neuronal cells. This is particularly relevant in neurodegenerative diseases such as Parkinson's disease, where protecting dopaminergic neurons from neurotoxic agents is critical.

Research Findings
Studies have demonstrated that derivatives of the compound exhibit neuroprotective activity by enhancing neuronal survival under stress conditions. The sulfonamide group enhances solubility and bioavailability, making it a promising candidate for further development in neuroprotective therapies .

Enzyme Inhibition

Enzyme Targets
Recent research has focused on the enzyme inhibitory potential of sulfonamides similar to this compound. These compounds have been evaluated for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes mellitus and Alzheimer’s disease .

Case Studies
In vitro studies have shown that the compound can effectively inhibit these enzymes, suggesting its potential role in developing therapeutic agents for metabolic disorders and neurodegenerative diseases. The structure-activity relationship indicates that modifications to the sulfonamide group can enhance inhibitory activity against these enzymes .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Anticancer ActivityInduces apoptosis; inhibits microtubule assemblySignificant growth inhibition in various cancer cell lines
NeuroprotectionStabilizes mitochondrial function; prevents apoptosisProtects dopaminergic neurons in models of neurodegeneration
Enzyme InhibitionInhibits α-glucosidase and acetylcholinesterasePotential therapeutic agent for diabetes and Alzheimer's

Mechanism of Action

The mechanism by which N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole moiety could play a key role in these interactions due to its aromatic nature and potential for hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropylamine: Similar structure but lacks the cyclopropanesulfonamide group.

    N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzamide: Similar structure but with a benzamide group instead of cyclopropanesulfonamide.

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide is unique due to the combination of the benzo[d][1,3]dioxole moiety with the cyclopropanesulfonamide group. This unique structure may confer

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a cyclopropanesulfonamide backbone with a benzo[d][1,3]dioxole moiety and a hydroxypropyl side chain. This unique structure may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Summary of Anticancer Activities

CompoundCancer TypeMechanism of ActionReference
Compound ABreast CancerApoptosis induction
Compound BLung CancerCell cycle arrest
This compoundVariousNot fully elucidated

Anti-inflammatory Properties

This compound has also been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes like COX-2, which play critical roles in inflammation.

Case Study:
In a controlled study involving animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to the control group. This suggests its potential utility in treating inflammatory diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and inflammation.

  • Apoptosis Pathway : The compound may activate caspases and other proteins involved in programmed cell death.
  • NF-kB Pathway : Inhibition of the NF-kB signaling pathway could lead to reduced expression of inflammatory mediators.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives. For instance, modifications to the hydroxypropyl group or variations in the sulfonamide moiety may yield compounds with improved efficacy against specific targets.

Table 2: Structural Variations and Their Biological Activities

ModificationBiological ActivityReference
Hydroxy substitutionEnhanced anticancer activity
Sulfonamide variationIncreased anti-inflammatory effects

Q & A

Basic: What are the critical steps in synthesizing N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Formation of the hydroxypropyl-benzo[d][1,3]dioxole intermediate via nucleophilic substitution or condensation reactions under controlled pH and temperature (e.g., reflux in ethanol or DMSO at 60–80°C) .

Introduction of the cyclopropanesulfonamide group using sulfonyl chloride derivatives. This step requires anhydrous conditions and catalysts like pyridine to neutralize HCl byproducts .

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity. Reaction progress is monitored by TLC and confirmed via 1^1H NMR .

Key Challenges:

  • Avoiding hydrolysis of the sulfonamide group during acidic/basic conditions.
  • Optimizing solvent polarity to prevent cyclopropane ring strain-induced side reactions .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:

  • 1^1H/13^{13}C NMR : Assign peaks for the benzo[d][1,3]dioxole aromatic protons (δ 6.7–6.9 ppm), hydroxypropyl -OH (δ 2.1–2.3 ppm), and cyclopropane protons (δ 1.1–1.3 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretching (1350–1300 cm1^{-1}) and hydroxyl O-H (3400–3200 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C16_{16}H19_{19}NO5_5S) and isotopic patterns .
  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Advanced: How can discrepancies between in vitro and in vivo bioactivity data be addressed?

Methodological Answer:
Contradictions often arise from pharmacokinetic factors:

Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the cyclopropane ring) .

Plasma Protein Binding : Measure via equilibrium dialysis; high binding (>90%) may reduce free drug concentration in vivo .

Tissue Distribution Studies : Radiolabel the compound (e.g., 14^{14}C) to track accumulation in target organs vs. plasma .

Case Example:
If in vitro IC50_{50} is 10 nM but in vivo efficacy is poor, consider prodrug strategies to enhance bioavailability or adjust dosing intervals .

Advanced: What strategies improve selectivity for bacterial dihydropteroate synthase (DHPS) over human carbonic anhydrase?

Methodological Answer:

Molecular Docking : Model interactions between the sulfonamide group and DHPS’s p-aminobenzoic acid (PABA) binding site. Prioritize compounds with hydrogen bonds to Arg63^{63} and hydrophobic contacts with Phe154^{154} .

Structure-Activity Relationship (SAR) :

  • Replace cyclopropane with bulkier groups (e.g., tert-butyl) to sterically hinder human enzyme binding .
  • Introduce electron-withdrawing substituents (e.g., -Cl) on the benzo[d][1,3]dioxole to enhance DHPS affinity .

Enzyme Inhibition Assays : Test against purified DHPS and carbonic anhydrase isoforms (CA-II, CA-IX) to quantify selectivity ratios .

Basic: What preliminary biological assays are recommended for therapeutic profiling?

Methodological Answer:

  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC50_{50} values .
  • Enzyme Inhibition : Fluorometric assays for DHPS activity (NADH-coupled) at varying compound concentrations .

Data Interpretation:

  • MIC < 10 µg/mL and selectivity index (cytotoxicity IC50_{50}/MIC) >10 suggest therapeutic potential .

Advanced: How does the cyclopropane moiety influence pharmacokinetics?

Methodological Answer:

  • Metabolic Stability : Cyclopropane’s ring strain increases susceptibility to CYP450 oxidation, reducing half-life. Use deuterium labeling at reactive sites to slow metabolism .
  • Solubility : The hydrophobic cyclopropane lowers aqueous solubility (logP ~2.5). Introduce polar groups (e.g., -OH) on the propyl chain to improve solubility without compromising target binding .
  • Permeability : Caco-2 assays show moderate permeability (Papp_{app} ~5 × 106^{-6} cm/s), suggesting limited oral bioavailability. Nanoformulation (e.g., liposomes) may enhance absorption .

Advanced: How to resolve conflicting cytotoxicity data across cell lines?

Methodological Answer:

Mechanistic Studies :

  • Perform flow cytometry to assess apoptosis vs. necrosis.
  • Measure caspase-3/7 activation to confirm apoptotic pathways .

Genomic Profiling : RNA-seq to identify overexpression of efflux pumps (e.g., P-gp) in resistant cell lines .

Chelation Effects : Test metal ion depletion (e.g., Fe3+^{3+}) in culture media, which may alter compound reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.